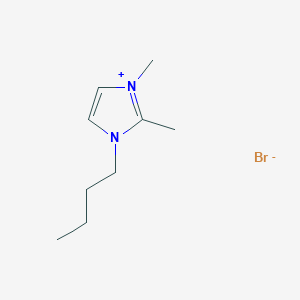

1-Butyl-2,3-dimethylimidazolium bromide

Descripción

BenchChem offers high-quality 1-Butyl-2,3-dimethylimidazolium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2,3-dimethylimidazolium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOIOQCOUFEVEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047931 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475575-45-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide from 1,2-dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 1-Butyl-2,3-dimethylimidazolium bromide ([Bdmim]Br), an ionic liquid with significant potential across various scientific domains. The synthesis, centered on the quaternization of 1,2-dimethylimidazole with 1-bromobutane, is detailed with a focus on the underlying chemical principles, practical experimental procedures, and robust purification and characterization techniques. This document serves as a comprehensive resource, amalgamating established protocols with expert insights to ensure a reproducible and high-yield synthesis. Safety considerations and an overview of the compound's applications are also discussed to provide a holistic understanding for researchers and professionals in the field.

Introduction: The Significance of 1-Butyl-2,3-dimethylimidazolium Bromide

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as low volatility, high thermal stability, and excellent solvency for a wide range of compounds.[1][2] Among these, imidazolium-based ILs are the most extensively studied.[3] 1-Butyl-2,3-dimethylimidazolium bromide ([Bdmim]Br) is a notable member of this family, distinguished by its asymmetric cation. This structural feature can influence its physical properties and potential applications. The synthesis of [Bdmim]Br is a straightforward yet crucial process for its utilization in diverse fields, including catalysis, electrochemistry, and biotechnology.[1][3] This guide focuses on the direct synthesis of [Bdmim]Br from 1,2-dimethylimidazole and 1-bromobutane, a common and efficient method.[4][5][6]

The Core Synthesis: Mechanism and Rationale

The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide is achieved through a quaternization reaction, a type of SN2 (bimolecular nucleophilic substitution) reaction. In this process, the lone pair of electrons on one of the nitrogen atoms of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom. The bromine atom, being a good leaving group, departs as a bromide ion. This concerted mechanism results in the formation of a new carbon-nitrogen bond and the desired imidazolium cation, with the bromide ion serving as the counter-anion.

The choice of reactants is pivotal. 1,2-dimethylimidazole provides the imidazolium core, while 1-bromobutane supplies the butyl group that will be attached to the nitrogen atom at the 3-position. The reaction is typically carried out under heating to increase the reaction rate by providing the necessary activation energy for the collision between the reactant molecules.

Caption: Reaction mechanism for the synthesis of [Bdmim]Br.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, field-proven protocol for the synthesis of 1-Butyl-2,3-dimethylimidazolium bromide.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1,2-Dimethylimidazole | C₅H₈N₂ | 96.13 | ≥98% |

| 1-Bromobutane | C₄H₉Br | 137.02 | ≥99% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.5% |

| Decolorizing Charcoal | - | - | Activated |

Synthesis Procedure

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dimethylimidazole.

-

Addition of Alkyl Halide: Slowly add an equimolar amount of 1-bromobutane to the flask. The addition should be done at a rate that prevents the temperature from rising excessively.[7]

-

Reaction Conditions: Heat the mixture to 70°C and stir vigorously for 24-48 hours under a nitrogen atmosphere.[7][8] The progress of the reaction can be monitored by the formation of a viscous liquid.

-

Initial Purification: After the reaction is complete, cool the mixture to room temperature. The resulting viscous liquid is then washed several times with small portions of ethyl acetate to remove any unreacted starting materials.[8] The upper ethyl acetate layer is decanted after each wash.

-

Decolorization (Optional): If the product is colored, it can be dissolved in a minimal amount of a suitable solvent (e.g., water or acetonitrile) and treated with decolorizing charcoal.[7] The mixture is then heated for a few hours, cooled, and filtered to remove the charcoal.

-

Final Drying: The purified product is then dried under vacuum at 70-80°C to remove any residual solvent and moisture, yielding a white solid or a viscous liquid.[7][8] A high yield of over 85% can be expected.[8]

Caption: Experimental workflow for the synthesis of [Bdmim]Br.

Purification and Characterization: Ensuring Product Integrity

Thorough purification and characterization are essential to validate the synthesis of 1-Butyl-2,3-dimethylimidazolium bromide and to ensure its suitability for downstream applications.

Purification

As described in the protocol, the primary purification method involves washing the crude product with a non-polar solvent like ethyl acetate. This is effective because the ionic product is insoluble in such solvents, while the non-polar starting materials are soluble. For highly colored products, treatment with activated charcoal is an effective method for removing chromophoric impurities.[7] Subsequent drying under high vacuum is crucial to remove any volatile impurities and residual solvents.

Characterization

The structure and purity of the synthesized [Bdmim]Br are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. The expected chemical shifts for the protons of the 1-butyl-2,3-dimethylimidazolium cation are summarized in the table below.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| ¹H NMR Chemical Shifts (ppm relative to TMS) | ¹³C NMR Chemical Shifts (ppm relative to TMS) |

| 0.80-0.90 (t, 3H, CH₃ of butyl) | 10.75 (C8) |

| 1.20-1.30 (m, 2H, CH₂ of butyl) | 13.37 (C7) |

| 1.65-1.75 (m, 2H, CH₂ of butyl) | 19.55 (C6) |

| 2.45-2.55 (s, 3H, CH₃ at C2) | 31.83 (C5) |

| 3.60-3.70 (s, 3H, CH₃ at N3) | 36.00 (C9) |

| 3.95-4.05 (t, 2H, N-CH₂ of butyl) | 48.63 (C4) |

| 7.15-7.25 (d, 1H, CH at C4) | 121.30 (C2) |

| 7.20-7.30 (d, 1H, CH at C5) | 123.00 (C3) |

| 143.74 (C1) |

Data adapted from literature values.[4][9]

Safety and Handling

As with any chemical synthesis, adherence to safety protocols is paramount.

-

1,2-Dimethylimidazole: This compound is harmful if swallowed and causes serious eye damage.[10] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

1-Bromobutane: This is a highly flammable liquid and vapor that causes skin irritation. It should be handled in a well-ventilated fume hood, away from ignition sources.

-

General Precautions: The synthesis should be conducted in a well-ventilated area.[12] Ensure that an eyewash station and safety shower are readily accessible.[12] All waste materials should be disposed of in accordance with local regulations.

Applications and Future Outlook

1-Butyl-2,3-dimethylimidazolium bromide and similar ionic liquids have a wide array of potential applications:

-

Green Chemistry: They can serve as environmentally friendly solvents in various chemical reactions, reducing the need for volatile organic compounds.[13]

-

Electrochemistry: Their ionic conductivity makes them suitable for use as electrolytes in batteries and supercapacitors.[13]

-

Catalysis: They can act as catalysts or co-catalysts in organic reactions, often improving reaction rates and selectivity.[13]

-

Biomass Conversion: They have shown potential in the dissolution and processing of biomass.[13]

The continued research and development of synthesis methodologies for ionic liquids like [Bdmim]Br will undoubtedly expand their applications in both academic and industrial settings.

References

-

Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., Asikkala, J., Kärkkäinen, J., & Lajunen, M. K. (2007). Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide. Zeitschrift für Naturforschung B, 62(6), 868–870. [Link]

-

Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., Asikkala, J., Kärkkäinen, J., & Lajunen, M. K. (2007). Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide. Zeitschrift für Naturforschung B, 62(6), 868–870. [Link]

-

Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., Asikkala, J., Kärkkäinen, J., & Lajunen, M. K. (2007). Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide. ResearchGate. [Link]

-

Unlocking Green Chemistry with 1-Butyl-3-methylimidazolium Bromide. (2026, January 8). Hopax. [Link]

- Earle, M. J., & Seddon, K. R. (2002). Preparation and purification of ionic liquids and precursors.

-

Literature Review On 1-Butyl 3-Methyl Imidazolium Bromide. (n.d.). Scribd. [Link]

-

1-Butyl-2,3-dimethylimidazolium Chloride: Properties, Applications, and Synthesis in Ionic Liquids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. (n.d.). Research and Reviews. [Link]

-

Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). [Link]

-

NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. (2008). Analytical Sciences, 24(10), 1369-1371. [Link]

-

1-Butyl-2,3-dimethylimidazolium bromide. (n.d.). PubChem. [Link]

-

Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2022). Molecules, 27(15), 4885. [Link]

- Maas, G., & Gabel, D. (2009). Method for the production of purified 1,3-substituted imidazolium salts.

-

Understanding the Synthesis and Properties of 1-Butyl-2,3-dimethylimidazolium Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lu, B., Xu, A., & Wang, J. (2013). Cation Does Matter: How Cationic Structure Affects the Dissolution of Cellulose in Ionic Liquids. Green Chemistry, 15(10), 2803-2811. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. nbinno.com [nbinno.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 8. rroij.com [rroij.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Physicochemical Properties of 1-Butyl-2,3-dimethylimidazolium Bromide

Abstract

1-Butyl-2,3-dimethylimidazolium bromide, often abbreviated as [BMMIM]Br, is a member of the trialkyl-substituted imidazolium ionic liquid family. Unlike the more common 1,3-dialkylimidazolium salts, the presence of a methyl group at the C2 position of the imidazolium ring imparts distinct physicochemical properties, including enhanced thermal and electrochemical stability. This guide provides an in-depth exploration of the synthesis, characterization, and core physicochemical properties of [BMMIM]Br. We will delve into the causality behind experimental choices for its characterization, provide validated protocols, and present data in a clear, accessible format to support its application in research and development.

Introduction: The Significance of C2-Methylation in Imidazolium Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, valued for their negligible vapor pressure, high thermal stability, and tunable properties.[1][2] Imidazolium-based ILs are among the most widely studied.[2][3] The substitution of the acidic proton at the C2 position of the imidazolium ring with an alkyl group, as in 1-butyl-2,3-dimethylimidazolium bromide ([BMMIM]Br), is a critical design choice. This modification prevents the formation of N-heterocyclic carbenes, which can occur in C2-unsubstituted analogues (like [BMIM]Br) under basic conditions, thereby enhancing the chemical and thermal stability of the IL.[4][5] This guide focuses on the synthesis and detailed characterization of [BMMIM]Br, providing a foundational understanding for its use in applications ranging from electrochemistry to catalysis.[6][7]

Synthesis and Structural Verification

The synthesis of [BMMIM]Br is a straightforward quaternization reaction, a common method for preparing imidazolium salts. The structural integrity of the final product is paramount and is typically validated through a combination of spectroscopic and crystallographic techniques.

Synthesis Pathway

The synthesis involves the direct alkylation of 1,2-dimethylimidazole with 1-bromobutane.[8] This is an SN2 reaction where the nucleophilic N3 atom of the imidazole ring attacks the electrophilic primary carbon of the 1-bromobutane, displacing the bromide ion.

Caption: Synthesis pathway for [BMMIM]Br via SN2 alkylation.

Experimental Protocol: Synthesis and Purification

This protocol describes a standard laboratory-scale synthesis of [BMMIM]Br.

Objective: To synthesize high-purity 1-butyl-2,3-dimethylimidazolium bromide.

Materials:

-

1,2-dimethylimidazole (1.0 mol)

-

1-bromobutane (1.1 mol, slight excess)

-

Ethyl acetate (anhydrous)

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the round-bottom flask with 1,2-dimethylimidazole and 1-bromobutane. Rationale: Using a slight excess of the alkylating agent ensures the complete conversion of the starting imidazole.

-

Reaction Execution: Heat the mixture to 70°C and stir vigorously under an inert atmosphere (e.g., nitrogen) for 24-48 hours. The product will often form as a dense, viscous liquid or a solid.

-

Initial Purification: After cooling to room temperature, wash the crude product repeatedly with anhydrous ethyl acetate (3 x 100 mL). Rationale: Ethyl acetate is used to remove unreacted starting materials and non-polar impurities, as the ionic liquid product is immiscible in it.[9] Decant the ethyl acetate layer after each wash.

-

Decolorization: Dissolve the washed product in a minimal amount of a suitable solvent like acetonitrile or methanol. Add a small amount of activated charcoal and stir for 2-4 hours at room temperature to remove colored impurities.

-

Final Isolation: Filter off the charcoal. Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be dried under high vacuum at 60-80°C for at least 24 hours to remove any residual solvent and moisture. Rationale: Water and organic solvents can significantly alter the physicochemical properties of the IL, making this drying step critical.[10]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the covalent structure of the [BMMIM]+ cation.

-

¹H NMR: Provides information on the proton environment. The key diagnostic signals are the disappearance of the N-H proton from the starting material and the appearance of peaks corresponding to the butyl chain. The chemical shifts for the protons on the imidazolium ring are also characteristic.

-

¹³C NMR: Confirms the carbon backbone of the cation. The signal for the C2 carbon is particularly important, showing a shift consistent with its position between two nitrogen atoms.

Table 1: Representative NMR Data for [BMMIM] Cation

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹³C | ~144 | C2 (N-C -N) |

| ¹³C | ~122, ~120 | C4 / C5 (ring carbons) |

| ¹³C | ~48 | N-C H₂ (butyl) |

| ¹³C | ~35 | N-C H₃ (at N3) |

| ¹³C | ~31 | N-CH₂-C H₂ (butyl) |

| ¹³C | ~19 | CH₂-C H₂-CH₃ (butyl) |

| ¹³C | ~13 | C H₃ (butyl) |

| ¹³C | ~9 | C2-C H₃ |

| ¹H | ~7.5 - 7.6 | C4-H / C5-H (ring protons) |

| ¹H | ~4.1 | N-C H₂ (butyl) |

| ¹H | ~3.7 | N-C H₃ (at N3) |

| ¹H | ~2.6 | C2-C H₃ |

| ¹H | ~1.8 | N-CH₂-C H₂ (butyl) |

| ¹H | ~1.3 | CH₂-C H₂-CH₃ (butyl) |

| ¹H | ~0.9 | C H₃ (butyl) |

(Note: Exact shifts can vary based on the solvent and concentration. Data is synthesized from typical values for similar structures.)[8]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and crystal packing. Studies on [BMMIM]Br have shown it crystallizes in the monoclinic crystal system.[8] The crystal lattice is composed of the 1-butyl-2,3-dimethylimidazolium cations and bromide anions, with the closest interionic contacts being between the bromide anion and the hydrogen atoms of the cation.[8]

Thermal Properties

The thermal stability of an IL is a critical parameter for its application, especially in processes requiring elevated temperatures.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties - ProQuest [proquest.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Butyl-3-methylimidazolium bromide | 85100-77-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Solubility of 1-Butyl-2,3-dimethylimidazolium Bromide in Organic Solvents: A Guide to Theoretical Principles and Practical Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-2,3-dimethylimidazolium bromide ([Bdmim]Br) is an ionic liquid (IL) with potential applications in organic synthesis, catalysis, and pharmaceutical sciences. Its efficacy in these areas is fundamentally governed by its interaction with reaction and formulation media, making a thorough understanding of its solubility an essential prerequisite for process development. This technical guide addresses the principles underpinning the solubility of [Bdmim]Br in organic solvents. Due to a notable gap in publicly available quantitative solubility data for this specific IL, this document pivots from a simple data repository to a more foundational guide. It provides researchers with the theoretical framework to predict solubility trends, a detailed, self-validating experimental protocol for its accurate determination, and an analysis of the key factors influencing the dissolution process. By equipping scientists with the necessary conceptual and practical tools, this guide aims to empower researchers to generate reliable solubility data and accelerate the application of [Bdmim]Br in their work.

Section 1: Introduction to 1-Butyl-2,3-dimethylimidazolium Bromide ([Bdmim]Br)

1-Butyl-2,3-dimethylimidazolium bromide, an archetypal ionic liquid, is a salt that exists in a liquid state below 100°C. Composed of an asymmetric organic cation, 1-butyl-2,3-dimethylimidazolium ([Bdmim]⁺), and a bromide anion (Br⁻), its unique physicochemical properties distinguish it from conventional volatile organic solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₇BrN₂[1]

-

Molecular Weight: 233.15 g/mol [1]

-

CAS Number: 475575-45-2[1]

-

Appearance: Typically a solid at room temperature, with a reported melting point of 95-97 °C.

The structure of the [Bdmim]⁺ cation is noteworthy. Unlike the more extensively studied 1-butyl-3-methylimidazolium ([Bmim]⁺) cation, [Bdmim]⁺ features a methyl group at the C2 position of the imidazolium ring. This substitution is not trivial; it removes the acidic proton present at C2 in [Bmim]⁺, thereby increasing chemical stability against certain nucleophiles and bases. Furthermore, the C2-methyl group introduces steric hindrance and alters the cation's charge distribution and hydrogen bonding capabilities, all of which have significant consequences for its solubility characteristics.

In the context of drug development, understanding the solubility of ILs like [Bdmim]Br is critical. Their utility as "green" recyclable solvents in organic synthesis, as catalysts, or as novel formulation excipients to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) depends entirely on their miscibility with co-solvents, reactants, and APIs.

Section 2: The Energetics of Dissolution: A Theoretical Framework

The solubility of an ionic liquid in a molecular solvent is the result of a thermodynamic balance between the energy required to break apart the ionic lattice and the energy released upon solvation of the individual ions.

-

Lattice Energy (ΔH_Lattice): This is the energy holding the [Bdmim]⁺ cations and Br⁻ anions together in the solid state. It is an endothermic process (requires energy input) to overcome the strong electrostatic (Coulombic) forces, as well as van der Waals forces and potential hydrogen bonds, between the ions.

-

Solvation Energy (ΔH_Solvation): This is the energy released when solvent molecules arrange themselves around the individual [Bdmim]⁺ and Br⁻ ions. This is an exothermic process driven by favorable intermolecular interactions, primarily ion-dipole forces. The polar ends of the solvent molecules orient towards the ions, creating stabilizing solvation shells.

The overall enthalpy of solution (ΔH_Solution) is the sum of these two terms. Dissolution is favored when the solvation energy is comparable to or exceeds the lattice energy.

Caption: Isothermal equilibrium method for solubility determination.

Section 5: Conclusion

While 1-butyl-2,3-dimethylimidazolium bromide holds promise for various applications in the pharmaceutical and chemical industries, a critical lack of published quantitative solubility data currently hinders its widespread adoption. This guide provides the essential theoretical and practical foundation for researchers to bridge this gap. The solubility of [Bdmim]Br is dictated by the energetic balance between overcoming its ionic lattice and the solvation of its constituent ions by the solvent. This balance is highly sensitive to solvent polarity and hydrogen bonding capabilities. By following the detailed, self-validating experimental protocol provided, research and drug development professionals can confidently and accurately determine the solubility of [Bdmim]Br in their solvent systems of interest, enabling rational solvent selection and accelerating process innovation.

References

-

PubChem. (n.d.). 1-Butyl-2,3-dimethylimidazolium bromide. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 1-Butyl-2, 3-Dimethylimidazolium Bromide CAS 475575-45-2. Retrieved from [Link]

Sources

Thermal stability of 1-Butyl-2,3-dimethylimidazolium bromide

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-2,3-dimethylimidazolium Bromide

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the thermal stability of the ionic liquid 1-butyl-2,3-dimethylimidazolium bromide ([BMMIM]Br). As a compound of increasing interest in various scientific domains, a thorough understanding of its thermal behavior is paramount for its effective and safe application. This document moves beyond a simple recitation of data to offer insights into the mechanisms of decomposition and best practices for its characterization.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal conductivity, and wide electrochemical windows. 1-Butyl-2,3-dimethylimidazolium bromide, a member of the imidazolium family, is valued for its potential as a solvent in synthesis, a component in electrochemical devices, and a medium in pharmaceutical applications.

The thermal stability of an IL is a critical parameter that dictates its operational temperature range and shelf-life. For researchers and professionals in drug development, understanding the thermal limits of [BMMIM]Br is essential for designing robust synthetic routes, ensuring the stability of formulations, and predicting the long-term viability of IL-based technologies. This guide will delve into the core aspects of [BMMIM]Br's thermal properties, providing both theoretical understanding and practical experimental guidance.

The Mechanism of Thermal Decomposition in Imidazolium Bromides

The thermal degradation of imidazolium-based ionic liquids, particularly those with halide anions, is primarily governed by a bimolecular nucleophilic substitution (SN2) reaction . In this mechanism, the bromide anion (Br⁻) acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl groups on the imidazolium cation. This leads to the cleavage of the C-N bond and the formation of neutral, volatile products.

The primary degradation products of this pathway are:

-

1,2-dimethylimidazole

-

1-bromobutane

-

1-butyl-2-methylimidazole

-

Bromomethane

The nucleophilicity of the anion is a key determinant of the IL's thermal stability. More nucleophilic anions will initiate the SN2 reaction at lower temperatures. The bromide ion's moderate nucleophilicity places [BMMIM]Br in a specific stability range compared to other halide-based ILs.

Quantitative Assessment of Thermal Stability

A comprehensive evaluation of an IL's thermal stability involves determining its phase transitions and decomposition temperature. These are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Property | Value | Method |

| Melting Point (Tm) | 102 - 106 °C | DSC |

| Onset Decomposition Temperature (Tonset) of [BMIM]Br * | ~267 - 278 °C | TGA |

The Influence of C2-Methylation on Thermal Stability

A crucial structural feature of [BMMIM]Br is the methyl group at the C2 position of the imidazolium ring. In its analogue, [BMIM]Br, this position has a proton. The C2-H bond is the most acidic proton on the imidazolium ring and is a primary site for hydrogen bonding with the anion.

Methylation at the C2 position removes this acidic proton, which has a significant impact on the IL's properties. For thermal stability, the replacement of the C2 proton with a methyl group has been shown to increase the decomposition temperature [3]. This enhanced stability is attributed to the removal of a potential degradation pathway involving the acidic C2 proton and a shift in the anion's position relative to the cation[3][4]. Therefore, it is reasonable to expect the onset of decomposition for [BMMIM]Br to be higher than that reported for [BMIM]Br under identical conditions.

Experimental Protocols for Thermal Analysis

To ensure the integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of [BMMIM]Br.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of an IL.

Protocol:

-

Sample Preparation:

-

Ensure the [BMMIM]Br sample is dry and free of solvent impurities, as these can cause mass loss at lower temperatures and interfere with the determination of the true decomposition onset. Drying under high vacuum at a temperature below the melting point (e.g., 70-80 °C) is recommended.

-

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Place a small, consistent amount of the sample (5-10 mg) in an inert crucible (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min). This prevents oxidative degradation and removes volatile decomposition products.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for comparability with literature data. Be aware that faster heating rates can lead to a higher observed onset decomposition temperature[5].

-

Temperature Range: Heat the sample from ambient temperature to a point well beyond complete decomposition (e.g., 30 °C to 600 °C).

-

-

Data Analysis:

-

The onset decomposition temperature (Tonset) is determined from the resulting TGA curve as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of greatest slope on the mass loss curve.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is crucial to study the intrinsic thermal stability of the molecule, as the presence of oxygen can lead to different, often lower-temperature, oxidative decomposition pathways.

-

Heating Rate: The heating rate affects the heat transfer to the sample and the diffusion of decomposition products. A standardized rate is essential for comparing results across different studies.

-

Isothermal TGA: For a more complete understanding, consider performing isothermal TGA experiments at temperatures below the Tonset determined from the dynamic ramp. Studies on similar ILs have shown that significant mass loss can occur over extended periods at temperatures previously thought to be safe[2][6].

TGA Experimental Workflow Diagram

Caption: Workflow for determining thermal decomposition temperature using TGA.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is ideal for identifying phase transitions such as melting (endothermic) and crystallization (exothermic).

Protocol:

-

Sample Preparation:

-

As with TGA, ensure the sample is dry.

-

Hermetically seal a small amount of the sample (2-5 mg) in an aluminum DSC pan to prevent any mass loss during the experiment.

-

-

Instrument Setup:

-

Use a calibrated differential scanning calorimeter.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Cycle:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 150 °C).

-

Cool the sample at the same rate back to the starting temperature.

-

A second heating cycle is often performed to ensure a consistent thermal history.

-

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset or peak of the endothermic event on the heating curve.

-

Other transitions, such as glass transitions (a step change in the baseline) or crystallization (an exothermic peak on cooling), can also be identified.

-

Causality Behind Experimental Choices:

-

Hermetic Sealing: This is critical for ILs to prevent any volatilization, which would be registered as an endothermic event and could be mistaken for melting.

-

Heating/Cooling Cycles: The initial heating cycle erases the sample's prior thermal history. The cooling and second heating cycles provide a more accurate and reproducible measurement of the material's intrinsic thermal properties.

DSC Experimental Workflow Diagram

Caption: Workflow for determining phase transitions using DSC.

Conclusion

The thermal stability of 1-butyl-2,3-dimethylimidazolium bromide is a multifaceted property that is critical to its application in research and industry. While it exhibits a melting point in the range of 102-106 °C, its decomposition is a more complex issue. The primary degradation mechanism is an SN2 reaction initiated by the bromide anion. The methylation at the C2 position is expected to confer a higher thermal stability compared to its unmethylated counterpart, [BMIM]Br.

A thorough characterization of [BMMIM]Br's thermal stability requires a combination of dynamic and isothermal TGA, as well as DSC for phase transition analysis. Adherence to the rigorous, self-validating protocols outlined in this guide will ensure the generation of accurate and reliable data, enabling scientists and developers to confidently utilize this promising ionic liquid in their work.

References

-

Haddad, B., Kiefer, J., Brahim, H., Belarbi, E., Villemin, D., Bresson, S., Abbas, O., Rahmouni, M., Paolone, A., & Palumbo, O. (2018). Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. Applied Sciences, 8(7), 1043. [Link]

-

Dzida, M., & Zorębski, E. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 27(18), 6089. [Link]

-

Ferreira, A. M., & Rebelo, L. P. N. (2017). Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics, 19(47), 31968-31984. [Link]

-

Haddad, B., Kiefer, J., Brahim, H., Belarbi, E., Villemin, D., Bresson, S., Abbas, O., Rahmouni, M., Paolone, A., & Palumbo, O. (2018). (PDF) Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. ResearchGate. [Link]

-

Fattah, I. M., Harvey, J., & Rahim, A. A. (2010). Thermal stability and moisture uptake of 1-alkyl-3-methylimidazolium bromide. Journal of Thermal Analysis and Calorimetry, 103(2), 725-731. [Link]

-

Ferreira, A. M., & Rebelo, L. P. N. (2018). C2 Methylation Effect on the Cohesive Interaction of Trifluoromethanesulfonate Alkylimidazolium Ionic Liquids. ResearchGate. [Link]

-

Fattah, I. M., Harvey, J., & Rahim, A. A. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. [Link]

-

D'Anna, F., Lazzara, F., & Liveri, V. T. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3704. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.box [sci-hub.box]

An In-depth Technical Guide on the Crystal Structure of 1-Butyl-2,3-dimethylimidazolium Bromide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Ionic Liquids and [BMMIM]Br

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to traditional volatile organic solvents in a myriad of applications, including catalysis, electrochemistry, and biotechnology.[1] The 1-butyl-2,3-dimethylimidazolium ([BMMIM]+) cation is a member of the widely studied imidazolium-based family of ILs. Understanding the three-dimensional arrangement of ions in the solid state, i.e., the crystal structure, is paramount as it provides fundamental insights into the intermolecular forces that govern the macroscopic properties of these materials in both solid and liquid phases. This guide provides a comprehensive technical overview of the crystal structure of 1-Butyl-2,3-dimethylimidazolium bromide ([BMMIM]Br), offering valuable information for researchers and professionals in the fields of materials science and drug development.

Synthesis and Crystallization of [BMMIM]Br

The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide is a straightforward nucleophilic substitution reaction. It is conveniently prepared by the reaction of 1,2-dimethylimidazole with 1-bromobutane.[2][3] This quaternization reaction yields the desired ionic liquid.

For the determination of its crystal structure, single crystals of sufficient quality are required. These can be obtained through various crystallization techniques, such as slow evaporation of a solvent or cooling of a saturated solution. The resulting crystals are then suitable for single-crystal X-ray diffraction analysis.

Experimental Protocol: Synthesis of [BMMIM]Br

A common laboratory-scale synthesis protocol is as follows:

-

Reactant Mixing: Equimolar amounts of 1,2-dimethylimidazole and 1-bromobutane are combined.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a specified period to ensure complete reaction. For instance, a reaction time of 20 hours has been reported.[3]

-

Purification: After cooling to room temperature, the product is often washed with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials.

-

Drying: The purified product is then dried under vacuum to remove any residual solvent.

The identity and purity of the synthesized [BMMIM]Br can be confirmed using standard analytical techniques such as ¹H and ¹³C{¹H} NMR spectroscopy.[2][3]

The Crystal Structure of 1-Butyl-2,3-dimethylimidazolium Bromide

Single-crystal X-ray diffraction analysis has revealed the detailed solid-state structure of [BMMIM]Br. The compound crystallizes in the monoclinic crystal system with the space group P2₁/n.[2][3] The asymmetric unit contains one 1-butyl-2,3-dimethylimidazolium cation and one bromide anion. The crystallographic data are summarized in the table below.

Crystallographic Data for [BMMIM]Br

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.588(2) |

| b (Å) | 11.789(1) |

| c (Å) | 10.737(2) |

| β (°) | 91.62(3) |

| Z | 4 |

Data obtained from Kutuniva et al. (2007).[2][3]

Key Structural Features and Intermolecular Interactions

The crystal packing of [BMMIM]Br is characterized by a distinct layered arrangement of the cations. The 1-butyl-2,3-dimethylimidazolium cations form a double layer where the imidazolium rings are stacked together, indicating the presence of π-π stacking interactions.[2][3] This arrangement is a significant feature that influences the stability and properties of the crystal lattice.

The bromide anions are located approximately in the plane of the imidazolium rings.[2][3] The primary intermolecular forces holding the crystal lattice together are the electrostatic interactions between the positively charged imidazolium cations and the negatively charged bromide anions. Furthermore, a network of weak hydrogen bonds exists between the bromide anion and the hydrogen atoms of the cation. The closest interionic contacts between the bromide anion and the cation's hydrogen atoms (Br···H) are in the range of 2.733(1) to 2.903(1) Å.[2][3]

The following diagram illustrates the molecular structure of the 1-butyl-2,3-dimethylimidazolium cation and its interaction with the bromide anion.

Caption: Diagram of the [BMMIM]+ cation and its interaction with the Br- anion.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of the crystal structure of [BMMIM]Br follows a well-established experimental workflow.

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, yielding a set of structure factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors.

-

Validation and Analysis: The final crystal structure is validated for its geometric and crystallographic reasonability, and the details of the structure are analyzed.

Implications of the Crystal Structure

The detailed knowledge of the crystal structure of [BMMIM]Br provides a solid foundation for understanding its physical and chemical properties. The layered packing and π-π stacking interactions can influence properties such as melting point and thermal stability. The arrangement of ions in the solid state also offers insights into the probable local ordering in the liquid state, which is crucial for understanding the behavior of [BMMIM]Br as a solvent and in various applications. The identified hydrogen bonding network plays a significant role in the overall stability of the crystal lattice and can be a key factor in the solvation properties of this ionic liquid.

References

-

Kutuniva, J., Oilunkaniemi, R., Laitinen, R. S., Asikkala, J., Kärkkäinen, J., & Lajunen, M. K. (2007). Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide. Zeitschrift für Naturforschung B, 62(7), 868–870. [Link]

-

De Gruyter. (2007). Synthesis and Structural Characterization of 1-Butyl-2,3-dimethylimidazolium Bromide and Iodide. Zeitschrift für Naturforschung B. [Link]

-

Fuji Chimera Research Institute Inc. (n.d.). 1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applications. Chem-Station. [Link]

Sources

1-Butyl-2,3-dimethylimidazolium bromide molecular weight and formula

An In-Depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Bromide ([BMMIM]Br)

Introduction

Ionic liquids (ILs) have emerged as a transformative class of materials, challenging the long-held dominance of traditional volatile organic solvents (VOCs). Composed entirely of ions and possessing melting points below 100°C, these salts offer a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvency. Within this expansive family, imidazolium-based ILs are among the most extensively studied and utilized. This guide provides a comprehensive technical overview of a specific and versatile member of this class: 1-Butyl-2,3-dimethylimidazolium bromide, often abbreviated as [BMMIM]Br.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's core properties, synthesis, applications, and handling. By moving beyond simple data presentation to explain the causality behind its chemical behavior and experimental utility, this guide serves as a practical resource for leveraging [BMMIM]Br in advanced research and development.

Section 1: Core Molecular and Physical Properties

1-Butyl-2,3-dimethylimidazolium bromide is a quaternary ammonium salt, characterized by an imidazolium cation and a bromide anion. The cation's structure, featuring a butyl group at one nitrogen and methyl groups at the other nitrogen and the C2 position, imparts specific physicochemical properties that define its behavior and utility.

The molecular formula for 1-Butyl-2,3-dimethylimidazolium bromide is C9H17BrN2 .[1][2] Its molecular weight is 233.15 g/mol .[1][2][3]

Physicochemical Data Summary

For ease of reference, the core quantitative and qualitative properties of [BMMIM]Br are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C9H17BrN2 | [1][2][4] |

| Molecular Weight | 233.15 g/mol | [1][2][3] |

| IUPAC Name | 1-butyl-2,3-dimethylimidazol-3-ium bromide | [1] |

| CAS Number | 475575-45-2 | [1][2][4] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | 95–106 °C (range reported) | [2][3][6] |

| Solubility | Soluble in water | [5] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of imidazolium-based ionic liquids is a cornerstone of their accessibility and widespread study. The most common and efficient method for preparing [BMMIM]Br is through a direct quaternization reaction, a type of nucleophilic substitution (SN2) reaction.

Causality of Synthesis

The reaction involves the nucleophilic attack of the tertiary nitrogen atom on the 1,2-dimethylimidazole ring onto the electrophilic primary carbon of 1-bromobutane.[7] The nitrogen atom's lone pair of electrons forms a new covalent bond with the butyl chain, displacing the bromide ion. This one-step process is highly effective due to the good leaving group nature of bromide and the strong nucleophilicity of the imidazole nitrogen. The resulting product is an ionic salt, [BMMIM]Br.

Experimental Protocol: Synthesis of [BMMIM]Br

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

1,2-Dimethylimidazole

-

1-Bromobutane

-

Ethyl acetate (or other suitable solvent like toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethylimidazole (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethyl acetate. The solvent helps to control the reaction temperature and facilitate stirring, although solvent-free methods also exist.

-

Alkylating Agent Addition: Slowly add 1-bromobutane (1.0-1.1 equivalents) to the stirring solution at room temperature. The reaction is exothermic, and slow addition helps to manage the temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 24-48 hours. The progress can be monitored by techniques like TLC or NMR.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The ionic liquid product may precipitate as a solid or form a denser liquid phase.

-

Purification:

-

Decant the supernatant solvent.

-

Wash the product repeatedly with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. This step is crucial for achieving high purity.

-

Dry the resulting white solid under high vacuum to remove any residual solvent.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of [BMMIM]Br.

Section 3: Key Applications in Scientific Research

The unique properties of [BMMIM]Br make it a valuable tool across several scientific disciplines.

-

Green Chemistry and Catalysis : As an ionic liquid, [BMMIM]Br has negligible vapor pressure, making it a non-volatile and safer alternative to many traditional organic solvents.[8][9] Its ability to dissolve a wide range of reactants and stabilize catalysts can enhance reaction rates and selectivity, particularly in processes like Heck reactions.[10]

-

Electrochemistry : The high ionic conductivity and wide electrochemical window of imidazolium-based ILs are critical for energy storage applications. [BMMIM]Br and its analogues are investigated as electrolytes in batteries and supercapacitors, where they offer improved safety and performance over conventional organic electrolytes.[11]

-

Biomass Conversion : A significant application of imidazolium ILs is their ability to dissolve cellulose, a notoriously insoluble biopolymer.[8] This property is crucial for the pretreatment and conversion of biomass into biofuels and other valuable chemicals, positioning [BMMIM]Br as a key enabler in the bio-refinery industry.[9]

-

Materials Science : [BMMIM]Br can act as a template or reaction medium for the synthesis of nanomaterials, allowing for control over particle size and morphology.[4]

Section 4: Experimental Protocol: Dissolution of Cellulose

This protocol provides a practical workflow for utilizing [BMMIM]Br as a solvent for cellulose, a foundational step in many biomass utilization processes.

Trustworthiness of the Protocol: This protocol is self-validating through direct visual and microscopic observation. Successful dissolution results in a clear, homogenous, and viscous solution, while failure is easily identified by the presence of undissolved, opaque cellulose fibers.

Causality of Dissolution: Cellulose is insoluble in water and most organic solvents due to its extensive network of intermolecular and intramolecular hydrogen bonds. The ions of [BMMIM]Br (specifically the bromide anion) act as hydrogen bond acceptors, effectively competing with and disrupting this rigid network. This allows the individual polymer chains to separate and become solvated by the ionic liquid.

Materials:

-

Microcrystalline cellulose (or other cellulose source)

-

1-Butyl-2,3-dimethylimidazolium bromide ([BMMIM]Br)

-

Heating mantle or oil bath with stirring capability

-

Glass vial or beaker

-

Optical microscope

Procedure:

-

Preparation: Ensure the [BMMIM]Br is dry, as water content can significantly reduce its ability to dissolve cellulose. Dry the ionic liquid under vacuum at ~70°C for several hours if necessary. Also, ensure the cellulose is thoroughly dried.

-

Mixing: Place a known amount of [BMMIM]Br into a glass vial. Add a specific weight percentage of cellulose (e.g., 1-5 wt%).

-

Heating and Stirring: Heat the mixture to approximately 100°C with vigorous stirring. High viscosity is expected, so robust mechanical stirring is often required.

-

Dissolution: Continue heating and stirring for 2-6 hours. The opaque white suspension of cellulose should gradually transform into a clear, amber-colored, and highly viscous solution.

-

Verification:

-

Visual: The final solution should be transparent with no visible particulates.

-

Microscopic: Place a small drop of the solution on a microscope slide. Under an optical microscope, no crystalline cellulose fibers should be visible.

-

Section 5: Safety, Handling, and Storage

While [BMMIM]Br is non-volatile, direct contact should be avoided. Data from similar ionic liquids indicates potential hazards.

Hazard Identification:

Safe Handling and Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.[10]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhaling any potential aerosols.[5][12]

-

Hygiene: Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly sealed container to prevent moisture absorption, which can degrade its performance.[5]

-

Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5]

Conclusion

1-Butyl-2,3-dimethylimidazolium bromide is more than a chemical curiosity; it is a highly functional material with significant potential to advance green chemistry, energy storage, and biomaterials processing. Its well-defined synthesis, unique solvency, and electrochemical stability make it a versatile tool for researchers. By understanding its fundamental properties and applying rigorous experimental and safety protocols, scientists can effectively unlock the full potential of this powerful ionic liquid.

References

-

1-Butyl-2,3-dimethylimidazolium bromide | C9H17BrN2 | CID 2734241. PubChem. [Link]

-

1-Butyl-2,3-methylimidazolium Bromide. ChemBK. [Link]

-

1-BUTYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | 475575-45-2. Chemical Cloud Database - Chemcd. [Link]

-

Unlocking Green Chemistry with 1-Butyl-3-methylimidazolium Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis And Structural Characterization Of 1-Butyl-2,3-Dimethylimidazolium Bromide And Iodide. ResearchGate. [Link]

-

1-Butyl-2,3-dimethylimidazolium Chloride: Properties, Applications, and Synthesis in Ionic Liquids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Butyl-2,3-Dimethylimidazolium Bromide. Connect Chemical. [Link]

-

Safety Data Sheet for 1-Ethyl-2,3-dimethylimidazolium bromide. Angene Chemical. [Link]

Sources

- 1. 1-Butyl-2,3-dimethylimidazolium bromide | C9H17BrN2 | CID 2734241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Butyl-2,3-dimethylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 4. 1-Butyl-2, 3-Dimethylimidazolium Bromide CAS - 1-Butyl-2 3-Dimethylimidazolium Bromide and 475575-45-2 [senfeida.en.made-in-china.com]

- 5. 1-Butyl-2,3-Dimethylimidazolium Bromide Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [quaternary-ammonium-salt.com]

- 6. 1-Butyl-2, 3-Dimethylimidazolium Bromide CAS - 1-Butyl-2 3-Dimethylimidazolium Bromide, 475575-45-2 | Made-in-China.com [m.made-in-china.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Butyl-3-methylimidazolium bromide 97.0 HPLC 85100-77-2 [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. angenechemical.com [angenechemical.com]

- 13. 1-Butyl-3-methylimidazolium Bromide | 85100-77-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Butyl-2,3-dimethylimidazolium Bromide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for the ionic liquid 1-Butyl-2,3-dimethylimidazolium bromide (CAS No: 475575-45-2). As a member of the imidazolium-based ionic liquid family, this compound presents unique chemical properties that are valuable in synthesis and other applications. However, like many ionic liquids, comprehensive toxicological data is not always available, necessitating a cautious and well-informed approach to its handling. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for predicting its behavior in the laboratory and for safe handling and storage. 1-Butyl-2,3-dimethylimidazolium bromide is a salt that is solid at room temperature.

| Property | Value | Source(s) |

| Chemical Name | 1-Butyl-2,3-dimethylimidazolium bromide | [1][2] |

| CAS Number | 475575-45-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇BrN₂ | [1][2][5] |

| Molecular Weight | 233.15 g/mol | [1][5] |

| Appearance | White to off-white solid/crystals | [5][6] |

| Melting Point | 70 - 106 °C (Range reported across sources) | [3][5][6] |

| Solubility | Soluble in water | [5] |

Note: The wide range in reported melting points may be attributable to variations in purity across different suppliers.

Hazard Identification and Toxicological Profile

A significant challenge in assessing the risk of many ionic liquids is the lack of a complete, harmonized GHS (Globally Harmonized System) classification. For 1-Butyl-2,3-dimethylimidazolium bromide specifically, some databases report it as not meeting GHS hazard criteria[1]. However, this should not be interpreted as an absence of hazard. The toxicological properties of this specific compound have not been thoroughly investigated[7].

Causality Behind a Prudent Approach: In the absence of specific data, a conservative risk assessment must be based on the known hazards of structurally similar compounds. The imidazolium bromide class of chemicals consistently demonstrates specific hazards. Therefore, it is scientifically prudent to handle 1-Butyl-2,3-dimethylimidazolium bromide as if it presents, at a minimum, the hazards identified for its close analogs.

Prudent Hazard Assessment Summary (Based on Analogs):

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [6][8][9] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation | [6][8][9] |

| Acute Toxicity (Oral) | Category 3 or 4 | Danger / Warning | H301: Toxic if swallowed or H302: Harmful if swallowed | [8][10] |

| Aquatic Hazard (Chronic) | Category 2 | (None) | H411: Toxic to aquatic life with long lasting effects | [8] |

Toxicological Insights:

-

Skin and Eye Irritation: The primary and most consistently reported hazards are irritation to the skin and eyes upon direct contact.[2][6]

-

Acute Oral Toxicity: Data on analogous compounds suggests that ingestion may be harmful or toxic.[8][11] Therefore, all measures must be taken to prevent ingestion.

-

Ecotoxicity and Genotoxicity: A study on the closely related 1-butyl-3-methylimidazolium bromide demonstrated toxicity to aquatic life (guppy fish) and induced DNA damage in liver cells at higher concentrations.[12] This underscores the importance of preventing release into the environment and suggests potential, uninvestigated genotoxic effects.

-

Chronic Exposure: There is currently no available data regarding the carcinogenic, mutagenic, or reproductive effects of this compound.[6][7][8] This data gap reinforces the need to minimize exposure through rigorous safety protocols.

Risk Assessment and Control Strategy

Effective laboratory safety is built on a proactive risk assessment process. The risk associated with using any chemical is a function of its inherent hazards (as identified above) and the potential for exposure during a specific procedure. A systematic approach ensures that appropriate controls are implemented to minimize this risk.

Caption: A workflow for systematic risk assessment when handling chemicals.

The most effective method for mitigating risk is the Hierarchy of Controls :

-

Engineering Controls: These are the first line of defense as they isolate the hazard from the user. For 1-Butyl-2,3-dimethylimidazolium bromide, this includes working within a certified chemical fume hood or using a local exhaust ventilation system to prevent inhalation of any dust particles.[9][10] Safety showers and eyewash stations must be readily accessible.[13]

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes minimizing the quantity of the chemical used, restricting access to authorized personnel, and providing thorough training on the specific hazards and handling protocols.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical and is mandatory even when other controls are in place.

Standard Operating Procedures for Safe Handling

The following procedures are designed to be a self-validating system for the safe handling of solid 1-Butyl-2,3-dimethylimidazolium bromide.

Required Personal Protective Equipment (PPE)

A detailed understanding of PPE requirements is crucial for preventing chemical exposure.[14]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[14] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large quantities or preparing solutions.[15]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[16] Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid contaminating your skin.[16][17]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and fully buttoned.

-

-

Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved N95 respirator may be appropriate if there is a risk of generating fine dust outside of a fume hood.[18]

Step-by-Step Handling Protocol (Weighing and Transfer)

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.[19] Don all required PPE as specified in section 4.1.

-

Retrieval: Transport the chemical container in a secondary, shatter-proof container.

-

Weighing: Perform all weighing and transfer operations inside the chemical fume hood to contain any dust.

-

Transfer: Use a spatula or scoop to carefully transfer the solid. Avoid actions that could generate dust, such as dropping the material from a height.

-

Sealing: After dispensing, securely close the primary container. Wipe the exterior of the container with a damp cloth to remove any residual dust before removing it from the fume hood.

-

Cleanup: Clean all equipment used for the transfer. Dispose of any contaminated wipes or weighing papers as hazardous waste.

-

Post-Handling: After completing the work and cleaning the area, remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[6][8]

Storage and Waste Management

Storage Protocols

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][9]

-

Hygroscopicity: Some analogous ionic liquids are hygroscopic (absorb moisture from the air).[8][9] To ensure purity, consider storing the container inside a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Store away from strong oxidizing agents.[5][20]

Waste Disposal

-

Classification: 1-Butyl-2,3-dimethylimidazolium bromide and any materials contaminated with it (e.g., gloves, weighing paper, empty containers) must be treated as hazardous chemical waste.

-

Procedure: Do not dispose of this chemical down the drain or in regular trash.[8][10] Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[7][8]

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response Protocol (Small Laboratory Spill)

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10][21]

-

Secure: Close the doors to the affected area to contain any dust or vapors.[19]

-

Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. If the spill is large or you are unsure, contact your institution's emergency response team.

-

Protect: Don full PPE, including respiratory protection if necessary.

-

Contain: Carefully sweep up the solid material, avoiding dust generation.[10][20] Place the material and any contaminated cleaning supplies into a sealed container labeled as hazardous waste.

-

Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.

-

Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8] Forcibly hold eyelids open to ensure a thorough rinse.[19] Seek immediate medical attention.[20] | |

| Skin Contact | Remove all contaminated clothing immediately.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical attention. | |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[6][20] | |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water.[6] Seek immediate medical attention.[8] |

References

-

PubChem. 1-Butyl-2,3-dimethylimidazolium bromide. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 1-Ethyl-2,3-dimethylimidazolium bromide. [Link]

-

Connect Chemical. 1-Butyl-2,3-Dimethylimidazolium Bromide. [Link]

-

ChemBK. 1-Butyl-2,3-methylimidazolium Bromide. [Link]

-

Oakland University. (2025). EHSO Manual: Spill Control/Emergency Response. [Link]

-

Hampton Research. (2024). Safety Data Sheet. [Link]

-

Vasantharaja, C., et al. (2016). Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1. PubMed. [Link]

-

SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. 1-Butyl-2, 3-Dimethylimidazolium Bromide CAS 475575-45-2. [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

-

HeighTech Safety. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]

-

Al-Akayleh, F., et al. (2023). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. ResearchGate. [Link]

-

Landry, E. S. (2005). Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. ResearchGate. [Link]

Sources

- 1. 1-Butyl-2,3-dimethylimidazolium bromide | C9H17BrN2 | CID 2734241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Butyl-2,3-dimethylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 4. m.made-in-china.com [m.made-in-china.com]

- 5. 1-Butyl-2,3-Dimethylimidazolium Bromide Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [quaternary-ammonium-salt.com]

- 6. fishersci.com [fishersci.com]

- 7. iolitec.de [iolitec.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 15. heightechsafety.com.au [heightechsafety.com.au]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. iolitec.de [iolitec.de]

- 18. 1-Butyl-3-methylimidazolium bromide 97.0 HPLC 85100-77-2 [sigmaaldrich.com]

- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 20. fishersci.com [fishersci.com]

- 21. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

Green chemistry applications of imidazolium ionic liquids

An In-Depth Technical Guide to the Green Chemistry Applications of Imidazolium Ionic Liquids

Introduction: A Paradigm Shift in Solvent Chemistry

The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For decades, volatile organic compounds (VOCs) have been the workhorses of the chemical industry, but their environmental and health impacts are significant. Imidazolium-based ionic liquids (ILs) have emerged as a compelling alternative, representing a paradigm shift from traditional solvent chemistry. These salts, which are liquid at or near room temperature, are built around the imidazolium cation and offer a unique combination of properties: negligible vapor pressure, high thermal stability, and remarkable tunability.[1][2] This guide provides an in-depth exploration of their synthesis, properties, and multifaceted applications in green chemistry, offering field-proven insights for researchers and drug development professionals.

The defining feature of imidazolium ionic liquids is their "designer" nature. The physicochemical properties can be precisely tailored by modifying the alkyl substituents on the imidazolium ring and, most importantly, by pairing it with a vast array of different anions.[3][4] This allows for the creation of task-specific ILs optimized for applications ranging from organic synthesis and catalysis to biomass processing and carbon capture.

Caption: General structure of an Imidazolium Ionic Liquid.

Part 1: Green Synthesis and Tunability

The "green" credentials of an ionic liquid begin with its synthesis. Traditional multi-step methods often involve halide-containing intermediates and require extensive purification to remove inorganic byproducts, which can be challenging, especially for hydrophilic ILs.[5]

Causality in Synthesis: The choice of synthesis route is critical. Halide-based routes can leave residual impurities that poison catalysts in downstream applications. Therefore, greener, one-pot synthesis methods are preferred. A notable advancement is the direct alkylation of imidazole derivatives using orthoesters in the presence of an acid, which yields high-purity, halide-free ionic liquids.[5][6] This method avoids the formation of inorganic salt byproducts, simplifying purification and enhancing the overall greenness of the process.

Experimental Protocol: Green Synthesis of 1-Ethyl-3-Methylimidazolium Bromide ([Emim][Br])

This protocol is adapted from established methods for the direct quaternization of N-methylimidazole.[7] It represents a common, straightforward synthesis suitable for many applications.

Materials:

-

N-methylimidazole (10 mL, 0.126 mol)

-

Bromoethane (12.376 mL, 0.166 mol)

-

Ethyl Acetate

-

Round bottom flask (250 mL) with reflux condenser

-

Inert atmosphere setup (e.g., Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Methodology:

-

Reaction Setup: Equip a 250 mL round bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Argon) to exclude moisture.

-

Reagent Addition: Add 10 mL of N-methylimidazole and 12.376 mL of bromoethane to the flask.

-

Reaction Conditions: Under an inert atmosphere, heat the mixture to 40°C with constant stirring. Maintain this temperature for 4 hours to ensure the reaction goes to completion.

-

Work-up and Purification: After the reaction period, cool the flask to room temperature. A viscous liquid or solid product will have formed.

-

Washing: Wash the crude product three times with ethyl acetate to remove any unreacted starting materials. The ionic liquid is typically immiscible with ethyl acetate, allowing for easy separation by decantation.

-

Drying: Remove the residual ethyl acetate and any trace moisture using a rotary evaporator under reduced pressure. The final product, [Emim][Br], should be a white solid or a viscous liquid.

-

Verification: Confirm the structure and purity using NMR and check for halide impurities using a silver nitrate test.

Part 2: Core Green Chemistry Applications

The tunability of imidazolium ILs has led to their application in numerous domains of green chemistry.

A. Catalysis: As Solvents, Catalysts, and Supports

Imidazolium ILs are highly versatile in catalysis, serving as inert solvents, catalyst modifiers, or even as the catalysts themselves.[3] Their ability to dissolve a wide range of organic, inorganic, and organometallic compounds makes them excellent media for homogeneous catalysis.[8]